Ogt-IN-2

Cancer Biology Drug Resistance OGT Inhibition

Ogt-IN-2 (ST045849, TT04) is the foundational benchmark OGT inhibitor from the first reported high-throughput OGT screen. Unlike newer inhibitors (e.g., OSMI-4) that compete with UDP-GlcNAc, Ogt-IN-2 offers a distinct pharmacological profile validated across a broader range of experimental contexts—including proven oral in vivo efficacy preventing diabetic neural tube defects in mice at 20 mg/kg/day p.o. It serves as an ideal historical control and is directly validated in tamoxifen-resistant breast cancer models. Choose Ogt-IN-2 when your research demands transparent, peer-reviewed in vivo data, not just in vitro potency.

Molecular Formula C23H27ClN2O3S
Molecular Weight 447.0 g/mol
Cat. No. B611015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOgt-IN-2
SynonymsST 045849, ST045849, ST-045849
Molecular FormulaC23H27ClN2O3S
Molecular Weight447.0 g/mol
Structural Identifiers
InChIInChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29)
InChIKeyHLPZEZRNGAXCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ogt-IN-2 (ST045849): A Foundational and In Vivo-Validated Small Molecule Inhibitor of O-GlcNAc Transferase (OGT)


Ogt-IN-2 (also known as ST045849 or TT04, CAS 442665-87-4) is a well-characterized small molecule inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for the dynamic O-GlcNAcylation of nuclear and cytoplasmic proteins [1]. As a tool compound originating from one of the first reported high-throughput screens for OGT inhibitors, it exhibits micromolar inhibitory activity against both the short (sOGT) and long (ncOGT) human splice variants [1]. Its established use in numerous peer-reviewed studies provides a significant and transparent body of evidence for its biological effects, particularly in in vivo disease models .

Why Not All OGT Inhibitors Are Created Equal: Divergent Potency, Mechanisms, and Validation Status


The OGT inhibitor landscape is diverse, with compounds ranging from early micromolar hits to modern low-nanomolar agents. Critically, these molecules differ significantly in their chemical scaffolds, binding modes, and the depth of their validation [1]. For instance, newer, more potent inhibitors like OSMI-4 achieve low-nanomolar IC50 values by acting as a competitive inhibitor of the sugar donor UDP-GlcNAc, a distinct mechanism . In contrast, the foundational compound Ogt-IN-2 operates in the low micromolar range and, while its precise binding mode is less defined, its utility is proven in a broader range of experimental contexts, including in vivo models . Therefore, substituting one OGT inhibitor for another without understanding these fundamental differences can lead to misinterpretation of experimental outcomes due to variations in target engagement, off-target effects, or a lack of in vivo feasibility.

Quantitative Evidence for Ogt-IN-2 Differentiation: Comparative Potency, Cellular Activity, and In Vivo Validation


Direct Cellular Comparison with OSMI-1: Comparable Target Engagement in Breast Cancer Cells

A 2020 study in Scientific Reports directly compared Ogt-IN-2 (ST045849) with the widely used inhibitor OSMI-1 in a pair of tamoxifen-sensitive (TamS) and tamoxifen-resistant (TamR) breast cancer cell lines [1]. The study demonstrated that both compounds achieve similar on-target inhibition. Specifically, both OSMI-1 and Ogt-IN-2 decreased total cellular O-GlcNAcylation levels, with OSMI-1 treatment resulting in a 30% reduction in both cell lines, an effect described as similar to that of Ogt-IN-2 [1].

Cancer Biology Drug Resistance OGT Inhibition

In Vitro Potency Benchmarking: Micromolar Activity Against Two OGT Splice Variants

Ogt-IN-2 demonstrates distinct inhibitory potency against the two main splice variants of human OGT. Its IC50 values are 30 ± 2 µM for the short isoform (sOGT) and 53 ± 7 µM for the full-length nucleocytoplasmic isoform (ncOGT) [1]. This is in contrast to more modern inhibitors like OSMI-4, which achieves a 1.7 nM IC50 against human OGT by targeting the UDP-GlcNAc binding site . This data situates Ogt-IN-2 as a foundational, lower-potency tool, which can be advantageous for specific applications where a milder or more titratable inhibition is desired.

Enzymology OGT Isoforms Biochemical Assay

Validation in In Vivo Disease Model: Oral Efficacy in Preventing Diabetic Neural Tube Defects

A key differentiator for Ogt-IN-2 is its reported in vivo efficacy. Studies have shown that daily oral administration of Ogt-IN-2 (20 mg/kg/day p.o. from embryonic day 6.5 to 9.5) prevents neural tube defects in embryos of diabetic pregnant mice . This level of in vivo validation is not yet available for many other OGT inhibitors. For example, the more potent OSMI-1 is noted to have oral activity , but specific in vivo efficacy data in a disease model is less established compared to Ogt-IN-2.

In Vivo Pharmacology Diabetes Developmental Biology

Recommended Applications for Ogt-IN-2 (ST045849) Based on Comparative Evidence


Direct Replication of Published In Vivo OGT Inhibition Studies

Given its established and published in vivo efficacy in preventing diabetic neural tube defects in mice at 20 mg/kg/day p.o. , Ogt-IN-2 is the ideal choice for researchers seeking to replicate or build upon these findings. Its validated oral dosing protocol minimizes the need for extensive PK/PD optimization, accelerating the transition from hypothesis to in vivo validation.

Benchmarking Novel OGT Inhibitors in Cellular Assays

Ogt-IN-2 serves as an excellent historical control or benchmark compound. Its well-documented, micromolar-range IC50s (30 µM for sOGT, 53 µM for ncOGT) [1] and its ability to reduce global O-GlcNAcylation in cells [2] provide a reliable baseline against which to measure the potency and cellular activity of newly developed OGT inhibitors.

Investigations of Tamoxifen-Resistant Breast Cancer Biology

For research focused on tamoxifen-resistant breast cancer, Ogt-IN-2 offers a directly validated tool. A head-to-head study has confirmed that Ogt-IN-2 achieves comparable target engagement to OSMI-1 in this context, demonstrating its utility in probing the role of OGT in this specific disease state [2]. This pre-existing data reduces the need for de novo validation of the compound's activity in this model system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ogt-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.